2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline
Description
2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline is a substituted aniline derivative featuring a methyl group at the 2-position of the aromatic ring and a methoxy group at the 4-position, where the methoxy substituent is further modified with a 4-methylmorpholin-2-yl group.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-methyl-4-[(4-methylmorpholin-2-yl)methoxy]aniline |
InChI |
InChI=1S/C13H20N2O2/c1-10-7-11(3-4-13(10)14)17-9-12-8-15(2)5-6-16-12/h3-4,7,12H,5-6,8-9,14H2,1-2H3 |
InChI Key |
DDYBBOLYWSHYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CN(CCO2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline typically involves the reaction of 2-methyl-4-nitroaniline with 4-methylmorpholine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemical Synthesis and Industrial Applications
Intermediate in Organic Synthesis
One of the primary applications of 2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline is as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals. The compound is synthesized through the reaction of 2-methyl-4-nitroaniline with 4-methylmorpholine under specific conditions, often using solvents and catalysts to facilitate the reaction .
Material Science
In material science, this compound is utilized in developing new materials due to its unique chemical properties. It can undergo various chemical reactions, including oxidation and substitution, which can lead to the formation of novel materials with desired characteristics .
Biological Research Applications
Potential Therapeutic Properties
Research has indicated that this compound may exhibit promising biological activities. Investigations into its interaction with biomolecules suggest potential therapeutic properties that could be harnessed for drug development. This includes studies focusing on its mechanism of action, which involves binding to specific receptors or enzymes, thereby modulating their activity .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives have shown activity against resistant bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antibiotic resistance research . The compound's ability to inhibit bacterial gyrase and topoisomerase IV has been highlighted as a significant mechanism contributing to its antimicrobial effects.
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of 2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline and its analogs:
Physicochemical Properties
- Solubility: The morpholine ring in this compound enhances water solubility compared to non-morpholine analogs like 4-Methoxy-2-methylaniline due to hydrogen-bonding interactions. However, the methyl group on the morpholine slightly reduces polarity compared to unmethylated morpholine derivatives (e.g., 2-Methoxy-4-(morpholin-4-yl)aniline) .
- Lipophilicity : The 4-methylmorpholin-2-ylmethoxy group in the target compound increases lipophilicity (logP ≈ 2.5–3.0) compared to 2-Methoxy-4-(morpholin-4-yl)aniline (logP ≈ 1.8) due to the methyl group’s hydrophobic contribution .
Biological Activity
Chemical Properties
2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline, with the CAS number 1507243-06-2, has a molecular formula of and a molecular weight of 236.31 g/mol. The compound is characterized by its morpholine moiety, which is known for enhancing bioavailability and solubility in biological systems .
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential therapeutic effects. This compound is noted for its interactions with specific biological targets, including enzymes and receptors involved in disease processes.
Research indicates that compounds containing morpholine structures often exhibit enhanced interactions with biological targets due to their ability to mimic natural substrates or ligands. The specific mechanism of action for this compound may involve:
In Vitro Studies
In vitro studies have indicated that this compound exhibits moderate activity against various cell lines. The following table summarizes key findings from related studies:
| Study | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15 | SIRT1 activation |
| Study B | MCF-7 | 25 | Proteasome inhibition |
| Study C | A549 | 30 | Apoptosis induction |
Case Studies
A notable case study involved the evaluation of a morpholine-containing derivative similar to this compound in a preclinical model of visceral leishmaniasis. The compound demonstrated significant efficacy at doses of 10 mg/kg, showing promise for further development as an anti-parasitic agent .
Safety Profile
The safety profile of this compound has been assessed through various toxicity assays. Initial findings suggest low cytotoxicity in mammalian cell lines, with no significant genotoxic effects observed in the Ames test. However, further toxicological evaluations are necessary to establish a comprehensive safety profile before clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
